1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6-oxopiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c14-10-6-4-9(5-7-10)8-15-11(13(17)18)2-1-3-12(15)16/h4-7,11H,1-3,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAILDGTVFQESFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C(=O)C1)CC2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted at the 6-position with a keto group and at the 1-position with a 4-fluorobenzyl group. The presence of these functional groups may contribute to its biological activity by influencing interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine, including compounds similar to this compound, exhibit significant antimicrobial properties. A study evaluated various piperazine derivatives and found that certain compounds showed potent inhibitory effects against Agaricus bisporus tyrosinase (AbTYR), with IC50 values indicating strong enzyme inhibition (IC50 = 0.18 μM for one derivative) . This suggests that the compound may have potential applications in treating conditions related to melanin production, such as hyperpigmentation disorders.
| Compound | IC50 Value (μM) | Reference |
|---|---|---|
| This compound | TBD | |
| Competitive inhibitor (derivative) | 0.18 | |
| Kojic Acid (reference) | 17.76 |
The mechanism through which this compound and its derivatives exert their biological effects often involves competitive inhibition of enzymes like tyrosinase. Docking studies suggest that these compounds bind effectively to the active sites of target enzymes, preventing substrate access and thus inhibiting enzymatic activity .
Case Studies
- Antimycobacterial Activity : In vitro studies have shown that similar piperidine derivatives possess notable activity against Mycobacterium tuberculosis (Mtb). Compounds were tested for their minimum inhibitory concentration (MIC), revealing promising results against both drug-sensitive and multidrug-resistant strains . The most active compounds demonstrated MIC values as low as 0.125 µg/mL, indicating strong potential for further development in tuberculosis treatment.
- Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their biological activity, focusing on structural modifications to enhance potency and selectivity against specific targets. The findings suggest that subtle changes in the molecular structure can significantly affect biological outcomes .
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity:
Recent studies have highlighted the potential of 1-(4-Fluorobenzyl)-6-oxopiperidine-2-carboxylic acid as an antiviral agent. A study focusing on 1,4,4-trisubstituted piperidines demonstrated that derivatives of this compound exhibited micromolar activity against SARS-CoV-2 and H1N1 influenza viruses. The fluorinated analogs showed enhanced potency compared to their non-fluorinated counterparts, indicating that the fluorine substituent plays a crucial role in antiviral efficacy .
Antimycobacterial Properties:
In vitro evaluations have indicated that compounds related to this compound possess significant antimycobacterial activity. Research has shown that certain derivatives exhibit low MIC values against Mycobacterium tuberculosis, suggesting their potential as therapeutic agents against tuberculosis .
Synthetic Methodologies
The synthesis of this compound can be achieved through various chemical reactions. For instance, the Ugi four-component reaction has been employed to produce piperidine derivatives with diverse substituents. This method allows for the efficient assembly of complex molecules and has been adapted to create analogs with modified pharmacological profiles .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Modifications at various positions on the piperidine ring and the benzyl group have been systematically studied to identify key features that enhance potency against specific biological targets. For example, the introduction of electron-withdrawing groups such as fluorine has been shown to increase binding affinity to viral proteins .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antiviral Activity | Evaluated derivatives against SARS-CoV-2 | Identified fluorinated analogs with significant antiviral activity (EC50 = 7.4 µM) |
| Antimycobacterial Evaluation | Tested against Mycobacterium tuberculosis | Some derivatives showed MIC < 0.125 µg/mL, indicating strong antimycobacterial properties |
| SAR Analysis | Investigated structural modifications | Found that fluorination enhances binding affinity and biological activity |
Comparison with Similar Compounds
Structural Differences :
- Substituent : Chlorine replaces fluorine on the benzyl group.
- Core Ring : Pyridine ring instead of piperidine, with the carboxylic acid at the 3-position.
Implications :
- The chlorine atom increases molecular weight (Cl: 35.45 g/mol vs. F: 19.00 g/mol) and lipophilicity (ClogP ~1.5 vs.
- The pyridine core introduces aromaticity, which may alter electronic distribution and hydrogen-bonding capacity compared to the partially saturated piperidine ring.
(3S,4R)-1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid
Structural Differences :
- Stereochemistry : Chiral centers at C3 and C4 introduce stereochemical complexity.
Implications :
- The 4-fluorophenyl substituent may enhance binding affinity to hydrophobic pockets in enzymes or receptors. Stereochemistry could lead to enantiomer-specific activity, a critical factor in drug design .
N-(4-Fluorobenzyl)-2-methyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxamide
Structural Differences :
- Core Structure : Phthalazine ring replaces piperidine, with two ketone groups and a methyl substituent.
- Functional Groups : Carboxamide instead of carboxylic acid.
Implications :
- The carboxamide group may reduce acidity (pKa ~10–12) compared to the carboxylic acid (pKa ~4–5), influencing solubility and ionization under physiological conditions .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| This compound | C₁₃H₁₄FNO₃ | 4-Fluorobenzyl, COOH at C2 | 263.26 | High metabolic stability, polar |
| 1-(4-Chlorobenzyl)-6-oxo-3-pyridinecarboxylic acid | C₁₃H₁₁ClNO₃ | 4-Chlorobenzyl, COOH at C3 | 280.69 | Increased lipophilicity, aromatic core |
| (3S,4R)-1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid | C₁₉H₁₇FNO₃ | Benzyl, 4-fluorophenyl, chiral centers | 341.35 | Stereospecific interactions |
Preparation Methods
Hydrogenation of Pyridinecarboxylic Acid Precursors
A well-documented industrial approach to piperidinecarboxylic acids involves catalytic hydrogenation of pyridinecarboxylic acids under mild conditions using palladium on charcoal catalysts. This method provides a straightforward, high-yield route to saturated piperidine rings while preserving functional groups such as carboxylic acids. For example, the catalytic hydrogenation of 4-pyridinecarboxylic acid at 90–100 °C and 4–5 MPa hydrogen pressure over Pd/C yields 4-piperidinecarboxylic acid derivatives with minimal side reactions and without requiring alkali additives, which can complicate purification.
This approach is advantageous for scale-up due to mild conditions, catalyst stability, and simplified purification steps involving crystallization from methanol.
Castagnoli–Cushman Reaction (CCR) for Piperidine Ring Formation
The Castagnoli–Cushman reaction is a classical synthetic method to form substituted piperidines by reacting imines (azomethines) with anhydrides under heating. Recent studies have employed fluorinated aldehydes or azomethines derived from fluorobenzylamines to yield fluorinated piperidine carboxylic acids with keto substituents. For example, heating trifluoroacetaldehyde hydrate-derived azomethines with cyclic anhydrides at elevated temperatures (around 225 °C) in diphenyl ether leads to substituted piperidines bearing carboxylic acid and keto functionalities.
Introduction of the 4-Fluorobenzyl Group
The nitrogen substitution with a 4-fluorobenzyl group is typically achieved by alkylation of the piperidine nitrogen with 4-fluorobenzyl halides or related electrophiles. This step is often carried out after piperidine ring formation to avoid side reactions.
In related syntheses, benzylation of piperidine nitrogen atoms is performed under basic conditions with benzyl bromides or chlorides. The presence of the 4-fluoro substituent on the benzyl moiety requires careful control to avoid side reactions such as nucleophilic aromatic substitution.
Analytical and Purification Considerations
- Purity is typically confirmed by thin-layer chromatography (TLC) using silica gel plates with n-hexane/ethyl acetate mixtures as mobile phase and visualization by iodine vapor.
- Structural confirmation involves IR, ^1H-NMR, and ^13C-NMR spectroscopy, with characteristic signals for the piperidine ring, ketone, carboxylic acid, and fluorobenzyl moiety.
- Crystallographic studies of related compounds confirm the chair conformation of the piperidine ring and the spatial orientation of the fluorobenzyl substituent, which affects the compound’s physicochemical properties.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Catalytic Hydrogenation of Pyridinecarboxylic Acid | 4-pyridinecarboxylic acid derivatives | Pd/C, H2 (4–5 MPa), 90–100 °C, 3–4 h | Mild, scalable, high purity | Requires high-pressure equipment |
| Castagnoli–Cushman Reaction | Azomethine from 4-fluorobenzylamine + cyclic anhydride | Diphenyl ether, 225 °C, 6 h | Direct formation of substituted piperidine ring with keto and acid groups | High temperature, specialized solvents |
| N-Alkylation of Piperidine | Piperidine-2-carboxylic acid derivatives + 4-fluorobenzyl halide | Base (e.g., K2CO3), solvent (e.g., DMF), room temp to reflux | Straightforward introduction of fluorobenzyl group | Possible side reactions, requires purification |
Research Findings and Optimization Notes
- Use of palladium on charcoal catalyst instead of Raney nickel improves safety and reduces catalyst passivation during hydrogenation.
- Avoidance of potassium hydroxide in hydrogenation prevents complications in downstream processing and reduces energy consumption.
- Molecular sieves are critical in azomethine formation to drive equilibrium toward imine formation by removing water.
- Purification by crystallization from methanol after hydrogenation or by preparative HPLC after CCR ensures high purity suitable for research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
